molecular formula C12H11NO2 B8451853 3-(1-Cyanocyclobutyl)benzoic acid

3-(1-Cyanocyclobutyl)benzoic acid

Cat. No. B8451853
M. Wt: 201.22 g/mol
InChI Key: WDHPJPGQAFGCTC-UHFFFAOYSA-N
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Patent
US08034812B2

Procedure details

Using methyl 3-(1-cyanocyclobutyl)benzoate (0.9 g, 4.2 mmol), lithium hydroxide-monohydrate (0.26 g, 6.3 mmol), tetrahydrofuran (9.0 mL), methanol (3.0 mL) and water (4.0 mL) as starting materials and in the same manner as in Reference Example 37, the title compound (0.73 g, 86%) was obtained as a white powder.
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
lithium hydroxide-monohydrate
Quantity
0.26 g
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Five
Yield
86%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([C:7]2[CH:8]=[C:9]([CH:14]=[CH:15][CH:16]=2)[C:10]([O:12]C)=[O:11])[CH2:6][CH2:5][CH2:4]1)#[N:2].O.[OH-].[Li+].O1CCCC1.CO>O>[C:1]([C:3]1([C:7]2[CH:8]=[C:9]([CH:14]=[CH:15][CH:16]=2)[C:10]([OH:12])=[O:11])[CH2:4][CH2:5][CH2:6]1)#[N:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
C(#N)C1(CCC1)C=1C=C(C(=O)OC)C=CC1
Step Two
Name
lithium hydroxide-monohydrate
Quantity
0.26 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
Quantity
9 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
CO
Step Five
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1(CCC1)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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